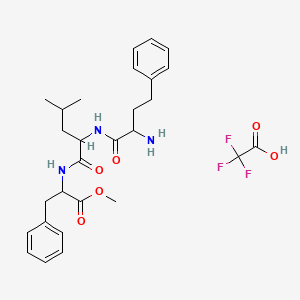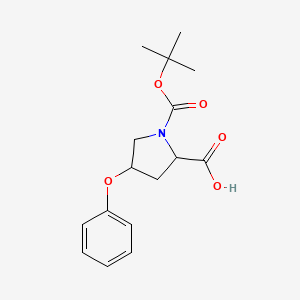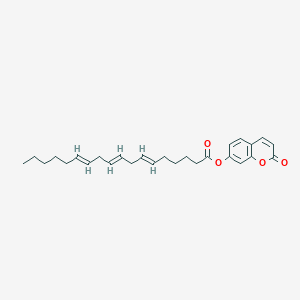
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is a complex organic compound that combines a chromone derivative with a polyunsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate typically involves the esterification of 7-hydroxy-2-oxochromene with (6E,9E,12E)-octadeca-6,9,12-trienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone esters.
Scientific Research Applications
Chemistry
In chemistry, (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its polyunsaturated fatty acid moiety is of interest for its role in cellular processes .
Medicine
In medicine, (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is being investigated for its anti-inflammatory and antioxidant properties. It may have therapeutic potential in treating conditions related to oxidative stress and inflammation .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure may also make it useful in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate involves its interaction with cellular targets such as enzymes and receptors. The chromone moiety can interact with various proteins, modulating their activity, while the polyunsaturated fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-oxochromen-7-yl) (9Z,12Z)-octadeca-9,12-dienoate
- (2-oxochromen-7-yl) (6E,9E)-octadeca-6,9-dienoate
- (2-oxochromen-7-yl) (9Z)-octadeca-9-enoate
Uniqueness
(2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is unique due to its combination of a chromone derivative with a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C27H34O4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6+,10-9+,13-12+ |
InChI Key |
LPIXSKJJCANUQD-YHTMAJSVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)

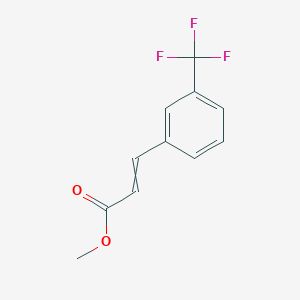

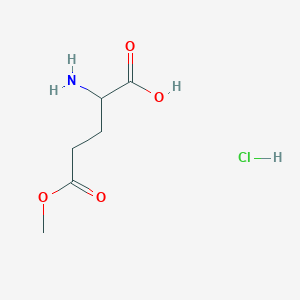
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)


![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)
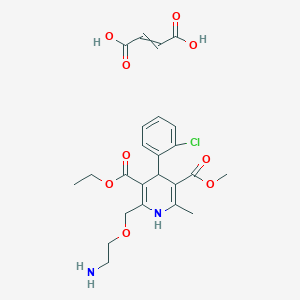
![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)
